![molecular formula C15H21NO4 B13840092 (R)-Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate](/img/structure/B13840092.png)
(R)-Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate
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Overview
Description
®-Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate is an organic compound that features a benzoate ester group, a tert-butoxycarbonyl (Boc) protected amine, and a chiral center. This compound is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and protective group chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate typically involves the following steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Esterification: The benzoic acid derivative is esterified using methanol and a catalyst like sulfuric acid or a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Chiral resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
®-Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoate derivatives.
Scientific Research Applications
Medicinal Chemistry
(R)-Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate is utilized as an intermediate in the synthesis of bioactive compounds. The Boc group serves as a protective moiety that can be removed under mild conditions, facilitating the formation of amines essential for drug development.
- Case Study : In the synthesis of peptide-based drugs, the compound has been employed to introduce amino acid residues that enhance pharmacological profiles. For instance, studies have shown that derivatives of this compound exhibit improved binding affinity to target proteins, indicating potential therapeutic applications in treating various diseases .
Organic Synthesis
The compound is also significant in organic synthesis as a building block for more complex molecules. Its structure allows for functionalization at various positions on the aromatic ring, enabling the development of new materials and pharmaceuticals.
- Data Table: Synthesis Reactions Involving this compound
Reaction Type | Conditions | Products |
---|---|---|
Nucleophilic Substitution | Base-catalyzed reaction | Amino acid derivatives |
Esterification | Acidic conditions | Modified benzoates |
Deprotection | Mild acidic hydrolysis | Free amine products |
Biochemical Studies
In biochemical research, this compound is used to study enzyme mechanisms and protein interactions. The ability to modify its structure allows researchers to investigate how changes affect biological activity.
Mechanism of Action
The mechanism of action of ®-Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate involves its ability to act as a protecting group for amines. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions. This selective deprotection is crucial in multi-step organic synthesis and peptide synthesis .
Comparison with Similar Compounds
Similar Compounds
®-3-[(tert-Butoxycarbonyl)amino]piperidine: Similar in structure but contains a piperidine ring instead of a benzoate ester.
®-3-[(tert-Butoxycarbonyl)amino]azepane: Contains an azepane ring instead of a benzoate ester.
Uniqueness
®-Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate is unique due to its combination of a benzoate ester and a Boc-protected amine, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Biological Activity
(R)-Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate, also known as Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate
- Molecular Formula : C₁₅H₂₁NO₄
- Molecular Weight : 279.33 g/mol
- CAS Number : 1027256-76-3
- Physical Form : Solid
The biological activity of this compound is primarily attributed to the presence of the tert-butoxycarbonyl (Boc) protecting group, which enhances the compound's stability and cellular uptake. The amine moiety facilitates binding to various biological targets, including enzymes and receptors involved in metabolic pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of benzoate compounds can inhibit bacterial growth, particularly against strains of Mycobacterium tuberculosis .
- Anticancer Properties : Some studies have explored the potential of benzoate derivatives in cancer treatment by targeting specific pathways involved in cell proliferation and apoptosis .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, thereby modulating metabolic processes .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Activity
A study focused on the synthesis of peptide antibiotics demonstrated that compounds with similar structures to this compound showed significant antibacterial effects against Mycobacterium tuberculosis. The study highlighted the importance of the amine group in facilitating cellular uptake and binding to DNA .
Case Study 2: Anticancer Properties
Research investigating benzoate derivatives revealed that certain modifications could enhance their anticancer properties. These compounds were shown to induce apoptosis in cancer cell lines by activating specific signaling pathways . The structural similarity of this compound suggests it may possess similar properties.
Properties
Molecular Formula |
C15H21NO4 |
---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
methyl 3-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate |
InChI |
InChI=1S/C15H21NO4/c1-10(16-14(18)20-15(2,3)4)11-7-6-8-12(9-11)13(17)19-5/h6-10H,1-5H3,(H,16,18)/t10-/m1/s1 |
InChI Key |
LHBYVPLPLFCESM-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)C(=O)OC)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)OC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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